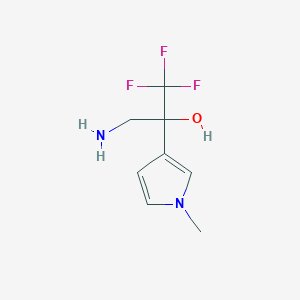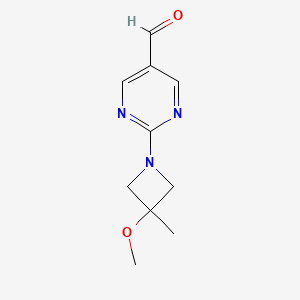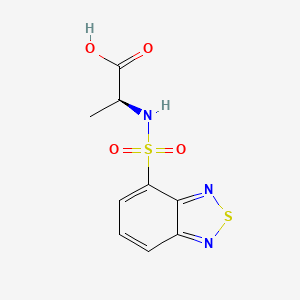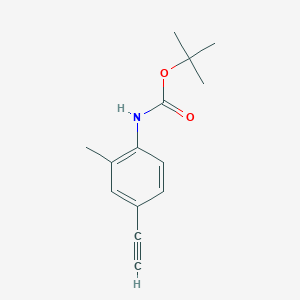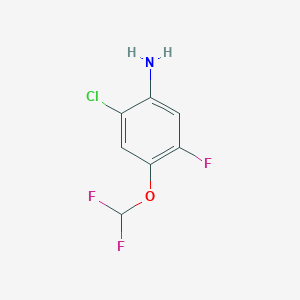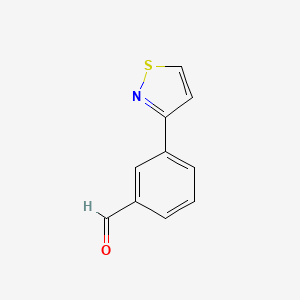
3-(1,2-Thiazol-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with aromatic aldehydes under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-aminothiophenol reacts with benzaldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamides with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 3-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: 3-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-(1,2-Thiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and sensors due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, leading to the inhibition of essential biological processes. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The aldehyde group can form covalent bonds with nucleophiles, further contributing to its biological activity .
類似化合物との比較
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in similar applications.
Thiazole: A simpler structure without the benzaldehyde moiety, used in various chemical and biological studies.
Benzaldehyde: Lacks the thiazole ring but is widely used in organic synthesis and as a flavoring agent.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
特性
分子式 |
C10H7NOS |
|---|---|
分子量 |
189.24 g/mol |
IUPAC名 |
3-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |
InChIキー |
DCODITKJAKTPNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NSC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


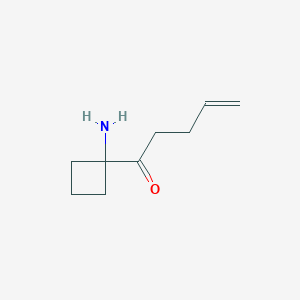
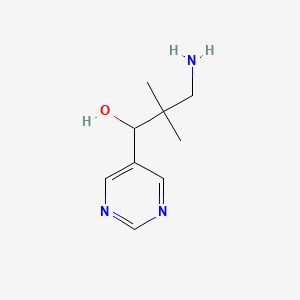
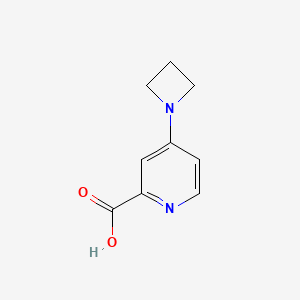
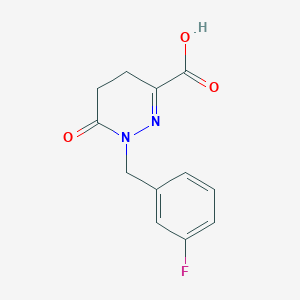

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
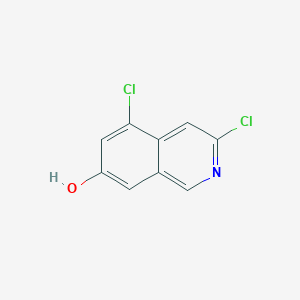
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
